

An In-depth Technical Guide to the Chemical Structure and Properties of Diprophylline

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Diprophylline, also known as dyphylline, is a xanthine derivative with established applications as a bronchodilator and vasodilator. This technical guide provides a comprehensive overview of its chemical structure, physicochemical properties, and pharmacological profile. Detailed information on its mechanism of action as a phosphodiesterase inhibitor and adenosine receptor antagonist is presented, along with a summary of its pharmacokinetic properties. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development, offering detailed data and insights into the scientific foundation of diprophylline's therapeutic use.

Chemical Structure and Identification

Diprophylline is chemically designated as 7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione.[1][2] It is a derivative of theophylline with a 2,3-dihydroxypropyl group attached at the N7 position of the purine ring.[1] This structural modification distinguishes it from theophylline and influences its pharmacokinetic profile.

Below is a 2D representation of the chemical structure of diprophylline.

Figure 1: 2D Chemical Structure of Diprophylline.



Table 1: Chemical Identifiers of Diprophylline

Identifier	Value
IUPAC Name	7-(2,3-dihydroxypropyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
CAS Number	479-18-5
Molecular Formula	C10H14N4O4
Molecular Weight	254.24 g/mol
Canonical SMILES	CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(O)CO
InChI Key	KSCFJBIXMNOVSH-UHFFFAOYSA-N

Physicochemical Properties

The physicochemical properties of diprophylline are crucial for its formulation, absorption, and distribution. A summary of these properties is provided in the table below.

Table 2: Physicochemical Properties of Diprophylline

Property	Value	Experimental Method
Melting Point	160-164 °C	Capillary Method
Solubility	Freely soluble in water; slightly soluble in ethanol	Shake-Flask Method
рКа	~13.74 (predicted)	Potentiometric Titration (general method)
LogP	-1.1 to -1.9	HPLC-based methods (general)

Experimental Protocols for Physicochemical Property Determination



Melting Point Determination (Capillary Method): A small, finely powdered sample of diprophylline is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to complete liquefaction of the sample is recorded as the melting point.

Solubility Determination (Shake-Flask Method): An excess amount of solid diprophylline is added to a known volume of the solvent (e.g., water, ethanol) in a flask. The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. The suspension is then filtered to remove undissolved solid. The concentration of diprophylline in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC).

pKa Determination (Potentiometric Titration): A solution of diprophylline of known concentration is prepared in a suitable solvent (typically water). The solution is titrated with a standardized solution of a strong acid or base. The pH of the solution is monitored using a calibrated pH meter after each addition of the titrant. The pKa value is determined from the inflection point of the resulting titration curve.

LogP Determination (HPLC Method): The partition coefficient (LogP) can be estimated using reversed-phase HPLC. A calibration curve is generated by plotting the known LogP values of a series of standard compounds against their retention times on a C18 column. The retention time of diprophylline is then measured under the same chromatographic conditions, and its LogP value is interpolated from the calibration curve.

Pharmacological Properties

Diprophylline exerts its therapeutic effects primarily through two mechanisms: inhibition of phosphodiesterase enzymes and antagonism of adenosine receptors.[3]

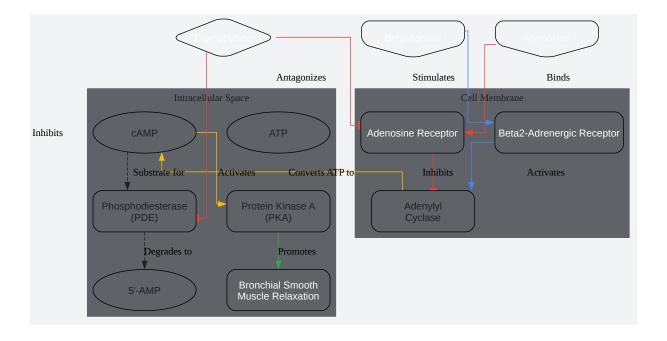
Mechanism of Action

Phosphodiesterase (PDE) Inhibition: Diprophylline is a non-selective inhibitor of phosphodiesterase enzymes, particularly PDE3 and PDE4.[4] PDEs are responsible for the breakdown of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are important second messengers in various cellular processes. By inhibiting PDEs, diprophylline increases the intracellular levels of cAMP in airway smooth muscle cells.



This leads to the activation of protein kinase A (PKA), which in turn phosphorylates several target proteins, resulting in the relaxation of bronchial smooth muscle and subsequent bronchodilation.

Adenosine Receptor Antagonism: Diprophylline also acts as a non-selective antagonist at adenosine A1 and A2 receptors. Adenosine can cause bronchoconstriction in asthmatic patients. By blocking these receptors, diprophylline can prevent adenosine-induced bronchoconstriction. However, its affinity for adenosine receptors is considered to be relatively low.



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Figure 2: Simplified signaling pathway of Diprophylline's action.

Pharmacokinetics

Diprophylline exhibits a distinct pharmacokinetic profile compared to the ophylline, primarily due to its structural modification.

Table 3: Pharmacokinetic Parameters of Diprophylline in Humans

Parameter	Value	Reference
Absorption	Rapidly absorbed from the GI tract	
Bioavailability	Independent of administration route	
Distribution	Distributed into breast milk	_
Metabolism	Not metabolized	_
Excretion	Mainly excreted unchanged in the urine (~88%)	_
Elimination Half-life	Approximately 2 hours	-

Experimental Protocols for Pharmacological and Pharmacokinetic Studies

Phosphodiesterase (PDE) Inhibition Assay: The inhibitory activity of diprophylline on PDE isoenzymes can be assessed using commercially available kits. The assay typically involves incubating the purified PDE enzyme with its substrate (cAMP or cGMP) in the presence and absence of diprophylline. The amount of substrate hydrolyzed is then quantified, often using a colorimetric or fluorescent method. The IC50 value, representing the concentration of diprophylline required to inhibit 50% of the enzyme activity, can then be calculated.

Adenosine Receptor Binding Assay: Radioligand binding assays are commonly used to determine the affinity of diprophylline for adenosine receptors. This involves incubating cell membranes expressing a specific adenosine receptor subtype with a radiolabeled ligand (e.g.,



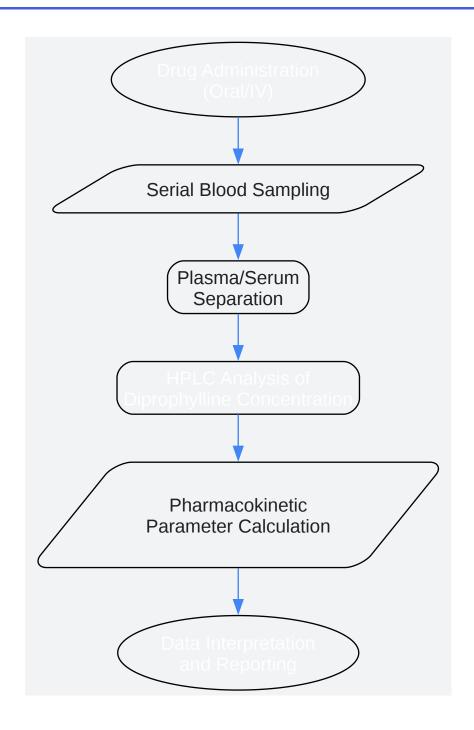




[3H]-DPCPX for A1 receptors) and varying concentrations of diprophylline. The amount of radioligand bound to the receptors is measured, and the Ki (inhibition constant) for diprophylline is calculated from competition binding curves.

Pharmacokinetic Study Workflow: A typical pharmacokinetic study in humans involves the administration of a single dose of diprophylline (oral or intravenous). Blood samples are collected at predetermined time points over a period of time (e.g., 24 hours). The concentration of diprophylline in the plasma or serum is quantified using a validated analytical method, such as HPLC. Pharmacokinetic parameters like Cmax (maximum concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and elimination half-life are then calculated from the concentration-time data.





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- 3. cAMP Regulation of Airway Smooth Muscle Function PMC [pmc.ncbi.nlm.nih.gov]
- 4. Novel cAMP signalling paradigms: therapeutic implications for airway disease PMC [pmc.ncbi.nlm.nih.gov]
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